molecular formula C18H16F2N2O B2370319 N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide CAS No. 852137-43-0

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide

Cat. No.: B2370319
CAS No.: 852137-43-0
M. Wt: 314.336
InChI Key: FCBDJOUTUSUGNC-UHFFFAOYSA-N
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Description

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide is a synthetic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 852137-43-0
  • Molecular Formula: C18H16F2N2O
  • Molecular Weight: 320.33 g/mol

The compound features a difluorobenzamide moiety attached to a dimethylindole structure, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding: The indole moiety is known to interact with several receptors, including serotonin receptors and other G-protein coupled receptors (GPCRs), modulating their activity.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Signal Transduction Pathways: It has been observed to affect key signaling pathways related to inflammation and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity. It has been evaluated against several viral strains in vitro, showing potential efficacy in inhibiting viral replication. Further research is needed to elucidate the specific mechanisms involved in its antiviral action.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in cellular models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
In Vitro Anticancer Activity The compound inhibited proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range.
Antiviral Screening Showed significant reduction in viral load against influenza virus in cultured cells.
Inflammatory Response Modulation Decreased levels of IL-6 and TNF-alpha in LPS-stimulated macrophages by 50%.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O/c1-11-7-14-8-12(3-6-17(14)22(11)2)10-21-18(23)13-4-5-15(19)16(20)9-13/h3-9H,10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBDJOUTUSUGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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